![molecular formula C13H26O2Si B14307335 (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal CAS No. 112440-64-9](/img/structure/B14307335.png)
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a hept-6-enal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting tert-butyl(dimethyl)silyl ether is then subjected to further functionalization to introduce the hept-6-enal moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl group can be selectively removed using fluoride ions from reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: (3R)-3-[tert-butyl(dimethyl)silyl]oxyheptanoic acid.
Reduction: (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enol.
Substitution: (3R)-3-hydroxyhept-6-enal.
Applications De Recherche Scientifique
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at other functional groups. The aldehyde moiety can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-3-[tert-butyl(dimethyl)silyl]oxyhex-5-enal
- (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-5-enal
- (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-ynal
Uniqueness
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal is unique due to the specific positioning of the tert-butyl(dimethyl)silyl group and the hept-6-enal chain. This structural arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
112440-64-9 |
|---|---|
Formule moléculaire |
C13H26O2Si |
Poids moléculaire |
242.43 g/mol |
Nom IUPAC |
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal |
InChI |
InChI=1S/C13H26O2Si/c1-7-8-9-12(10-11-14)15-16(5,6)13(2,3)4/h7,11-12H,1,8-10H2,2-6H3/t12-/m1/s1 |
Clé InChI |
DKXLROCLCAEMKO-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@H](CCC=C)CC=O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CCC=C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
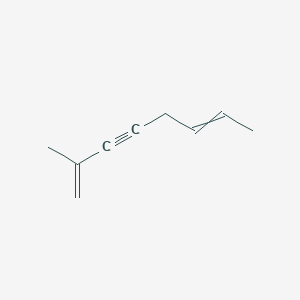
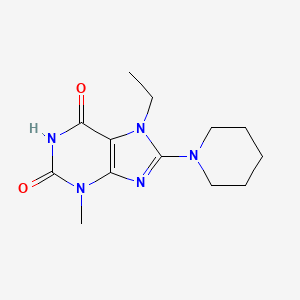

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)

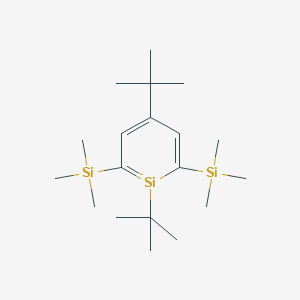
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
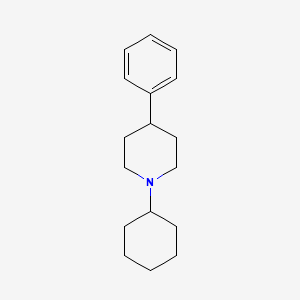
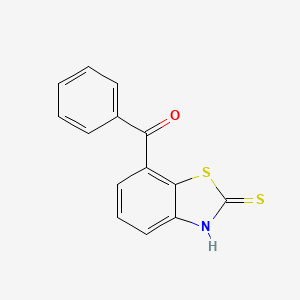
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)


